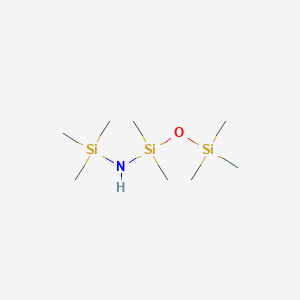
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)-
Vue d'ensemble
Description
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- is a chemical compound with the molecular formula C8H25NOSi3 and a molecular weight of 235.55 g/mol . It is also known by other names such as 1,1,1,3,3,5,5,5-Octamethyl-2-oxa-4-azapentasilane . This compound is characterized by its unique structure, which includes both silicon and nitrogen atoms, making it a valuable compound in various chemical applications.
Méthodes De Préparation
The synthesis of Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- typically involves the reaction of trimethylsilylamine with chlorosilanes under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form new silicon-nitrogen bonds.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various siloxane and amine derivatives.
Applications De Recherche Scientifique
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- involves its ability to form stable silicon-nitrogen bonds. These bonds are crucial in various chemical reactions and applications, providing stability and reactivity to the compound. The molecular targets and pathways involved depend on the specific application, but generally include interactions with other silicon-containing compounds and biomolecules.
Comparaison Avec Des Composés Similaires
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- can be compared with other similar compounds such as:
Hexamethyldisilazane: Another silicon-nitrogen compound used in similar applications but with different reactivity and stability profiles.
Trimethylsilyl chloride: A precursor in the synthesis of various organosilicon compounds, with different chemical properties and applications.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy, with distinct structural and functional characteristics.
The uniqueness of Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- lies in its specific structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
[[[dimethyl(trimethylsilyloxy)silyl]amino]-dimethylsilyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H25NOSi3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMFHHMCHPPBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H25NOSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















